molecular formula C15H17N3O3S B3013743 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034424-26-3

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B3013743
CAS No.: 2034424-26-3
M. Wt: 319.38
InChI Key: LNAUHUHXYXAAFC-UHFFFAOYSA-N
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Description

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core structure.

Mechanism of Action

Preparation Methods

The synthesis of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with a thiazolidine-2,4-dione derivative. The reaction conditions often involve the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of bases like N,N-diisopropylethylamine (DIEA) in solvents such as dichloroethane (DCE) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Comparison with Similar Compounds

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:

Properties

IUPAC Name

3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-16(2)11-5-3-10(4-6-11)14(20)17-7-12(8-17)18-13(19)9-22-15(18)21/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAUHUHXYXAAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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